molecular formula C8H5ClN2O2 B12870558 2-Chlorobenzo[d]oxazole-4-carboxamide

2-Chlorobenzo[d]oxazole-4-carboxamide

Cat. No.: B12870558
M. Wt: 196.59 g/mol
InChI Key: JWRDOONLKVZPRY-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-4-carboxamide is a chemical reagent designed for research and development applications exclusively. This compound belongs to the benzoxazole class of heterocyclic building blocks, which are recognized for their significant utility in synthetic and medicinal chemistry . The benzo[d]oxazole scaffold is a privileged structure in drug discovery, with documented derivatives exhibiting a broad spectrum of biological activities. Scientific literature reports that novel benzo[d]oxazole compounds have demonstrated promising anti-inflammatory properties by acting as cyclooxygenase-2 (COX-2) inhibitors in preclinical research . Furthermore, the oxazole core is a key structural component in compounds with reported antimicrobial, anticancer, and antitubercular activities . The 2-chloro substituent and the 4-carboxamide group on the benzoxazole ring make this molecule a versatile intermediate for further chemical exploration, such in palladium-catalyzed cross-coupling reactions or amide bond formations, to create diverse compound libraries for biological screening. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-4-carboxamide

InChI

InChI=1S/C8H5ClN2O2/c9-8-11-6-4(7(10)12)2-1-3-5(6)13-8/h1-3H,(H2,10,12)

InChI Key

JWRDOONLKVZPRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthesis via Reduction, Cyclization, Chlorination, and Oxidation (Patent CN107400098A and CN104292179A)

A multi-step synthetic route starting from 2-nitro-4-methylphenol is described, which can be adapted for preparing chlorinated benzoxazole carboxamide derivatives:

Step Reaction Description Reagents/Conditions Outcome
1 Reduction of 2-nitro-4-methylphenol to 2-amino-4-methylphenol Hydrogenation with 10% Pd/C in methanol, room temperature, 8 h 2-amino-4-methylphenol
2 Cyclization to 5-methylbenzo[d]oxazole-2-(3H)-thione Reaction with potassium ethyl xanthate in pyridine, reflux 3 h 5-methylbenzo[d]oxazole-2-(3H)-thione
3 Chlorination Treatment with thionyl chloride (SOCl2), reflux 22 h 2-chloro-5-methylbenzo[d]oxazole
4 Oxidation and further functionalization Oxidation to introduce carboxylic acid or carboxamide groups Target chlorinated benzoxazole carboxamide

This method emphasizes the use of readily available starting materials and classical organic transformations to achieve the chlorinated benzoxazole scaffold with functional groups suitable for further modification to carboxamide.

Electrophilic Activation Using Triflic Anhydride (Tf2O) (PMC Article)

An advanced method involves the Tf2O-promoted electrophilic activation of tertiary amides and 2-aminophenols to synthesize 2-substituted benzoxazoles, which can be adapted for 2-chlorobenzo[d]oxazole-4-carboxamide:

  • The amide reacts with Tf2O and 2-fluoropyridine to form a reactive amidinium intermediate.
  • The amino group of 2-aminophenol attacks this intermediate, leading to cyclization and formation of the benzoxazole ring.
  • This method offers high selectivity and efficiency, with mild conditions and good yields.

Smiles Rearrangement Approach (ACS Omega, 2019)

This approach uses benzoxazole-2-thiol activation with chloroacetyl chloride followed by nucleophilic substitution with amines:

  • Benzoxazole-2-thiol is activated by chloroacetyl chloride in the presence of a base (e.g., Cs2CO3).
  • The intermediate undergoes Smiles rearrangement with amines to yield 2-aminobenzoxazoles.
  • This method is versatile and can be adapted to introduce carboxamide groups by using appropriate amine nucleophiles.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Advantages Limitations
Reduction-Cyclization-Chlorination-Oxidation 2-nitro-4-methylphenol Pd/C, H2; potassium ethyl xanthate; SOCl2 Room temp to reflux, 3-22 h Uses inexpensive materials; scalable Multi-step; longer reaction times
Tf2O-Promoted Electrophilic Activation Tertiary amides, 2-aminophenols Tf2O, 2-fluoropyridine Mild, selective, efficient High selectivity; good yields Requires Tf2O, a moisture-sensitive reagent
Smiles Rearrangement Benzoxazole-2-thiol, amines Chloroacetyl chloride, base (Cs2CO3) Reflux, 4-7 h Versatile; good yields Requires thiol intermediate; sensitive to moisture

Research Findings and Notes

  • The reduction of nitro to amino groups using Pd/C hydrogenation is a reliable and high-yielding step, critical for preparing the amino precursor for cyclization.
  • The cyclization with potassium ethyl xanthate in pyridine efficiently forms the benzoxazole ring system with a thione intermediate, which can be further chlorinated.
  • Chlorination with thionyl chloride introduces the chlorine atom at the 2-position, a key step for the target compound's halogenation.
  • The Tf2O method offers a modern alternative, activating amides electrophilically to facilitate cyclization with 2-aminophenols, potentially streamlining the synthesis of 2-chlorobenzo[d]oxazole-4-carboxamide derivatives.
  • The Smiles rearrangement provides a flexible route to 2-aminobenzoxazoles and their derivatives, which can be adapted for carboxamide introduction by selecting appropriate amines.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Amidation: The carboxamide group can participate in amidation reactions with various amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzoxazole derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced benzoxazole derivatives.

    Amidation: Formation of various amide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research indicates that 2-Chlorobenzo[d]oxazole-4-carboxamide exhibits significant biological activity, making it a candidate for drug development. Its structure allows for interactions with specific molecular targets, leading to enzyme inhibition and receptor modulation. Studies have shown that it can inhibit microbial growth and has potential anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cells .

Inflammation Modulation
Recent studies have explored the anti-inflammatory properties of compounds related to 2-Chlorobenzo[d]oxazole-4-carboxamide. For instance, derivatives have been synthesized that effectively suppress inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo. These findings suggest its potential utility in treating inflammatory diseases .

Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly against neurotoxicity induced by β-amyloid peptides, which are implicated in Alzheimer's disease. In vitro studies show that certain derivatives not only protect neuronal cells but also modulate critical signaling pathways involved in neurodegeneration .

Materials Science

Synthesis of Functional Materials
In materials science, 2-Chlorobenzo[d]oxazole-4-carboxamide serves as a building block for synthesizing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals has been utilized in creating catalysts for organic reactions . The compound's unique structural features allow it to be incorporated into polymers and nanomaterials, enhancing their functional properties.

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluated the efficacy of 2-Chlorobenzo[d]oxazole-4-carboxamide against various pathogensDemonstrated significant inhibition of microbial growth, suggesting its potential as an antimicrobial agent.
Anti-inflammatory ResearchInvestigated derivatives' effects on cytokine expressionFound that certain derivatives significantly reduced IL-1β and IL-6 levels in both cell cultures and animal models .
Neuroprotective StudyAssessed the compound's effects on neuronal cells exposed to β-amyloidShowed protective effects against neurotoxicity and modulation of key signaling pathways involved in Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The benzoxazole ring and the carboxamide group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structure–activity relationship (SAR) of C6 has been explored through systematic modifications to its heterocyclic core and substituents. Below is a detailed comparison with key analogs:

Heterocycle Core Modifications

JSF-4298 (2-Chlorobenzo[d]thiazole-4-carboxamide)
  • Structural Difference : Replacement of the oxazole ring in C6 with a thiazole (sulfur instead of oxygen).
  • The oxazole’s oxygen atom likely enhances hydrogen bonding with biological targets, which is compromised in thiazole derivatives .

Aldehyde Substituent Variations

Modifications to the aldehyde component in the reductive amination step yield analogs with distinct activities:

Compound Aldehyde Component Key Structural Feature Biological Activity (Mtb Inhibition)
C6 2-(ethylthio)pyrimidine-5-carbaldehyde Ethylthio group High activity
JSF-4271 2-methoxypyrimidine-5-carbaldehyde Methoxy group Moderate activity (under evaluation)
JSF-4297 Pyrimidine-5-carbaldehyde Unsubstituted pyrimidine Reduced activity (polarity decrease)
JSF-4300 4-(ethylthio)benzaldehyde Aromatic ethylthio substitution Altered target interaction (pending SAR)
Key Findings:
  • Ethylthio vs. Methoxy Groups : The ethylthio moiety in C6 enhances lipophilicity and membrane permeability, critical for intracellular Mtb targeting. Methoxy substitution (JSF-4271) may reduce efficacy due to increased polarity .
  • Aromatic vs.

Research Findings and Implications

SAR Analysis

  • Chloride Substituent : The 2-chloro group in C6 is essential for maintaining the benzo[d]oxazole ring’s electron-deficient character, facilitating interactions with nucleophilic residues in Mtb enzymes .
  • Heterocycle Core : Oxazole derivatives consistently outperform thiazole analogs, underscoring the importance of oxygen’s electronegativity in target engagement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chlorobenzo[d]oxazole-4-carboxamide, and what intermediates are critical for scalability?

  • Methodological Answer : The compound is synthesized in three steps starting from 2-chlorobenzo[d]oxazole. Key steps include:

Displacement with piperazine to introduce the amine moiety.

Reductive amination with aldehydes (e.g., 2-(ethylthio)pyrimidine-5-carbaldehyde) to form the carboxamide group.
This route achieves an overall yield of 60.3% and allows scalable synthesis of analogs by substituting aldehydes (e.g., pyrimidine-5-carbaldehyde) . Critical intermediates include the piperazine-displaced oxazole and the aldehyde-aminated product.

Q. Which analytical techniques are essential for characterizing 2-Chlorobenzo[d]oxazole-4-carboxamide derivatives?

  • Methodological Answer :

  • Chromatography : Flash column chromatography (e.g., DCM/MeOH 95:5) is used for purification .
  • Spectroscopy : NMR and LC-MS confirm structural integrity and purity.
  • Biological Assays : High-content imaging quantifies phosphorylated Tau (pTau) suppression in neurons, while luciferase reporter assays measure Wnt/β-catenin pathway activation .

Q. What in vitro models are used to assess the neuroprotective potential of this compound?

  • Methodological Answer : Human cortical-like glutamatergic neurons derived from induced pluripotent stem cells (iPSCs) are treated with the compound. Dose-dependent reductions in pTau and phosphorylated CRMP2 (pCRMP2T514) are quantified via immunofluorescence, with EC50 values calculated for potency comparisons .

Advanced Research Questions

Q. How do structural modifications to the oxazole ring influence selectivity between GSK-3β and tubulin inhibition?

  • Methodological Answer :

  • Oxazole-to-Triazole Replacement : Replacing the oxazole with a triazole moiety enhances tubulin polymerization inhibition (e.g., IC50 = 0.56 μM in MCF-7 cells) but reduces GSK-3β selectivity .
  • Chloro-Substitution : The 2-chloro group on the benzo[d]oxazole core improves GSK-3β binding affinity, as shown by biochemical IC50 values (e.g., 4.1 μM for inactive analogs vs. <100 nM for active derivatives) . SAR studies should prioritize substituents balancing steric effects and hydrogen-bonding interactions.

Q. How can contradictions between cellular potency and biochemical efficacy be resolved for this compound?

  • Methodological Answer : Discrepancies arise when higher concentrations are required for Wnt/β-catenin activation (EC50 > 1 μM) compared to pTau suppression (EC50 ~100 nM). Strategies include:

  • Target Engagement Studies : Cellular thermal shift assays (CETSA) confirm direct GSK-3β binding.
  • Pathway-Specific Reporters : Dual luciferase assays (e.g., TOPFlash for Wnt signaling) differentiate on-target effects from off-pathway modulation .

Q. What strategies optimize blood-brain barrier (BBB) penetration for neurotherapeutic applications?

  • Methodological Answer :

  • Bioisosteric Replacement : Substituting the carboxamide with a trifluoromethoxy group improves logP values, enhancing BBB permeability.
  • Hybrid Derivatives : Combining the oxazole-4-carboxamide scaffold with butylated hydroxytoluene (BHT) increases metabolic stability, as validated in murine pharmacokinetic studies .

Contradictions and Resolutions

  • Contradiction : Oxazole-4-carboxamide derivatives show weaker Wnt pathway activation compared to pTau suppression.
    Resolution : Pathway-specific inhibitors (e.g., CHIR99021) are used as positive controls to isolate GSK-3β-dependent effects .
  • Contradiction : Analogs with similar biochemical potency exhibit variable cellular efficacy.
    Resolution : Metabolite profiling identifies oxidative degradation products, guiding prodrug design .

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